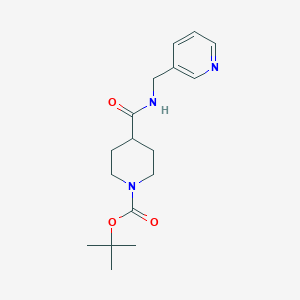
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and iodination of 3-(2-methoxyethoxy)pyridine. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective substitution of the hydrogen atoms with bromine and iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound is employed in the study of biological pathways and mechanisms, often as a probe or labeling agent.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine can be compared with other halogenated pyridine derivatives, such as:
2-Bromo-3-iodopyridine: Similar in structure but lacks the methoxyethoxy group, which may affect its reactivity and applications.
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine: Contains chlorine instead of bromine, which can influence its chemical properties and biological activity.
2-Bromo-6-iodo-3-methoxypyridine: Lacks the ethoxy group, potentially altering its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9BrINO2 |
|---|---|
Peso molecular |
357.97 g/mol |
Nombre IUPAC |
2-bromo-6-iodo-3-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9BrINO2/c1-12-4-5-13-6-2-3-7(10)11-8(6)9/h2-3H,4-5H2,1H3 |
Clave InChI |
UIVOYCMFUAVTEL-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(N=C(C=C1)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)
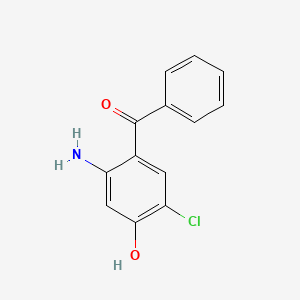
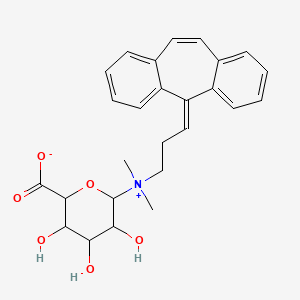
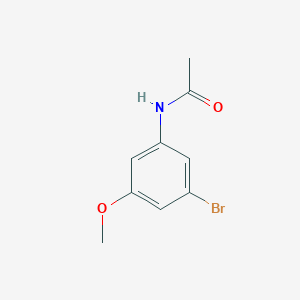
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
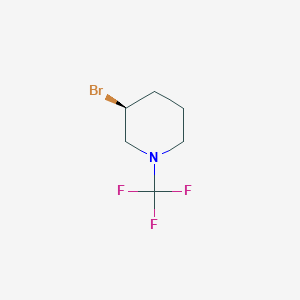
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)
